The synthesis of (-)-chlorpheniramine involves several steps:
The molecular structure of (-)-chlorpheniramine features:
(-)-Chlorpheniramine participates in various chemical reactions, primarily related to its synthesis and modification:
The primary mechanism of action for (-)-chlorpheniramine is antagonism at histamine H1 receptors. By blocking these receptors, it prevents the action of histamine, which is responsible for many allergic symptoms:
Analytical methods such as high-performance liquid chromatography (HPLC) are utilized for quantifying chlorpheniramine in pharmaceutical formulations and biological samples . These methods provide high sensitivity and specificity for detecting trace amounts.
(-)-Chlorpheniramine is widely used in both clinical and over-the-counter medications for:
Research continues into its efficacy and safety profile, particularly concerning its sedative effects and potential interactions with other medications .
Chlorpheniramine was first patented in 1948 and entered medical use in 1949 as a racemic mixture (rac-chlorpheniramine) for allergy treatment [1]. The significance of its stereochemistry emerged later when research revealed profound differences in the activity of its enantiomers. The (+)-isomer, later identified as dexchlorpheniramine or (+)-chlorpheniramine, was found to be the biologically active form at histamine H₁ receptors. This discovery stemmed from in vitro and in vivo studies in the 1960s-1980s demonstrating that the (+)-enantiomer exhibited ~100-fold greater potency in inhibiting histamine-induced guinea pig ileum contraction and protecting against histamine-induced lethality compared to the (-)-enantiomer [4]. Intriguingly, Nobel Laureate Arvid Carlsson identified chlorpheniramine's potent serotonin reuptake inhibition (SSRI) properties as early as 1969, noting its potential as an antidepressant—though this application remained unexplored clinically for decades [2].
(-)-Chlorpheniramine belongs to the alkylamine subclass of first-generation H₁ antihistamines, characterized by a propylamine core structure (CH₂-CH₂-N<). Its chemical name is (S)-(+)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine (though note: the (+)-enantiomer corresponds to the (S)-configuration under older nomenclature) [1] [5] [9]. Key structural features include:
This structure places it within a halogen-substituted derivative series including brompheniramine and dexchlorpheniramine. Unlike ethanolamine-class antihistamines (e.g., diphenhydramine), alkylamines like chlorpheniramine exhibit reduced sedation due to lower muscarinic receptor affinity while maintaining potent H₁ blockade [5] [9]. Table 1 summarizes its key identifiers:
Table 1: Chemical Identifiers of Chlorpheniramine
Property | Identifier/Value |
---|---|
CAS Registry Number | 132-22-9 |
IUPAC Name | (S)-3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine |
Molecular Formula | C₁₆H₁₉ClN₂ |
Synonyms | Dexchlorpheniramine; Chlor-Trimeton®; (+)-CPM; (S)-CPM |
ChEMBL ID | CHEMBL905 |
PubChem CID (Free base) | 2725 |
The chiral center in chlorpheniramine critically determines its pharmacodynamic and pharmacokinetic profile:
Table 2: Enantiomer-Specific Pharmacokinetic Parameters of Chlorpheniramine in CYP2D6 Extensive Metabolizers [4]
Parameter | (+)-Chlorpheniramine | (-)-Chlorpheniramine | Change with CYP2D6 Inhibition |
---|---|---|---|
Cₘₐₓ (ng/ml) | 12.55 ± 1.51 | 5.38 ± 0.44 | (+)-CPM: ↑111% (p<0.01) |
CL/F (l/h/kg) | 0.49 ± 0.08 | 1.07 ± 0.15 | (+)-CPM: ↓55% (p<0.01) |
t₁/₂ (h) | 18.0 ± 2.0 | Not reported | (+)-CPM: ↑63% (to 29.3±2.0 h; p<0.001) |
AUC (ng·h/ml) | 264.8 ± 41.2 | 113.6 ± 16.1 | (+)-CPM: ↑140% (p<0.01) |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9